4-(Aminomethyl)-3-chloro-benzoic acid
Description
Significance of Aromatic Aminocarboxylic Acids as Research Entities
Aromatic aminocarboxylic acids are a class of organic compounds characterized by the presence of both an amino group and a carboxylic acid group attached to an aromatic ring. These bifunctional molecules are of considerable importance in various scientific fields. They serve as fundamental building blocks in the synthesis of a wide range of products, including pharmaceuticals, dyes, and food additives. mdpi.com
In biochemistry, these compounds play crucial roles. For instance, para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, is a vital intermediate in the synthesis of folic acid in many bacteria, yeasts, and plants. mdpi.comnih.govbritannica.commdpi.com Although considered non-proteinogenic, their unique structure allows them to be integrated into various metabolic pathways. mdpi.com
The versatility of aromatic aminocarboxylic acids makes them a cornerstone in medicinal chemistry. nih.gov Derivatives of these compounds have been investigated for a multitude of therapeutic applications, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant activities. nih.gov Their ability to be modified at both the amino and carboxyl groups allows for the creation of diverse molecular libraries for drug discovery. nih.gov Furthermore, enzymes that act on these molecules, such as aromatic L-amino acid decarboxylases, are critical in synthesizing essential neurotransmitters like dopamine (B1211576) and serotonin, making them targets for neurological drug development. nih.gov
Historical Trajectories of Chemical Investigation Pertaining to the Compound and its Analogues
The scientific investigation of compounds related to 4-(Aminomethyl)-3-chloro-benzoic acid has a rich history. The parent molecule, benzoic acid, was first identified in the 16th century. researchgate.net In the centuries that followed, research expanded to its many derivatives, including halogenated forms. Chloro-substituted benzoic acids, for example, became recognized as versatile precursors for agrochemicals and pharmaceuticals. mdpi.comuc.pt A notable example is the use of 2-chlorobenzoic acid in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug. mdpi.com
The study of aminobenzoic acid analogues gained significant momentum in the 1930s with the discovery that sulfanilamide, a structural mimic of para-aminobenzoic acid (PABA), could inhibit bacterial growth by interfering with folate synthesis. britannica.com This finding ushered in the era of sulfa drugs and highlighted the potential of aminobenzoic acid derivatives as therapeutic agents.
Research into aminomethylated benzoic acids, such as 4-aminomethylbenzoic acid (PAMBA), has been driven by their application as antifibrinolytic agents and as monomers for the synthesis of high-performance polymers. google.comwikipedia.org The synthesis and properties of these analogues have been extensively documented, with various methods developed to improve yield and purity. google.comgoogle.com More complex analogues, like 2-amino-3-chlorobenzoic acid, have been isolated from natural sources such as the bacterium Streptomyces coelicolor and have demonstrated potent anticancer and antibacterial properties, indicating a continuing trajectory of discovery in this chemical class. mdpi.com
Structural Features of this compound Relevant to Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its three functional groups attached to the benzene (B151609) ring: a carboxylic acid group (-COOH) at position 1, a chlorine atom (-Cl) at position 3, and an aminomethyl group (-CH2NH2) at position 4.
The carboxylic acid and chlorine atom are both electron-withdrawing groups, which decreases the electron density of the aromatic ring. The carboxylic acid group deactivates the ring towards electrophilic substitution and directs incoming substituents to the meta position. britannica.com The chlorine atom also deactivates the ring but is an ortho-para director. The presence of the chlorine atom can increase the electrophilicity of certain positions on the ring. mdpi.com
Conversely, the aminomethyl group contains a nucleophilic primary amine, which is a key site for reactions such as acylation, alkylation, and covalent bond formation with other molecules. biosynth.com The combination of an acidic carboxyl group and a basic amino group means the molecule can exist as a zwitterion under specific pH conditions. This dual functionality is critical for its use as a monomer in polymerization reactions, such as the formation of polyamides.
| Property | Information | Source |
|---|---|---|
| Molecular Formula | C8H8ClNO2 | nih.gov |
| Molecular Weight | 199.61 g/mol (Calculated) | - |
| CAS Number | 165530-43-8 | bldpharm.comnextpeptide.com |
| Structural Features | Contains acidic (-COOH), basic (-NH2), and halo (-Cl) functional groups. | - |
| Reactivity of -COOH | Can undergo esterification or form amides; deactivates the aromatic ring. | britannica.com |
| Reactivity of -NH2 (in aminomethyl) | Nucleophilic site for acylation and alkylation; enables covalent bonding. | biosynth.com |
| Effect of -Cl | Electron-withdrawing; increases electrophilicity of the ring. | mdpi.com |
Overview of Core Research Domains for this compound
Based on the known applications of its structural analogues, research involving this compound is primarily focused on organic synthesis, medicinal chemistry, and material science.
Organic Synthesis: The compound serves as a versatile building block. Its distinct functional groups can be selectively reacted to construct more complex molecules. For example, its analogue 4-Amino-3-(aminomethyl)benzoic acid is employed as a scaffold for creating peptidomimetics and for use in combinatorial chemistry. researchgate.net
Medicinal Chemistry: There is significant potential for this compound in drug discovery. Derivatives of the closely related 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov Analogues of aminobenzoic acid are also explored for their antimicrobial and anti-inflammatory activities. nih.govnih.gov The structural similarity to known antifibrinolytic drugs like tranexamic acid also suggests a potential area for investigation.
Material Science: The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable monomer for step-growth polymerization. Analogues like 4-aminomethylbenzoic acid are used to prepare polymers, and the inclusion of a chlorine atom could be explored to modify the properties (e.g., thermal stability, flame retardancy) of the resulting materials. google.com
| Research Domain | Specific Application Area | Example Analogue and Finding | Source |
|---|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Derivatives of 4-amino-3-chloro benzoate (B1203000) ester show promise as EGFR tyrosine kinase inhibitors. | nih.gov |
| Medicinal Chemistry | Antimicrobial Agents | 2-amino-3-chlorobenzoic acid, isolated from Streptomyces, shows potent activity against MRSA. | mdpi.com |
| Material Science | Polymer Synthesis | 4-aminomethylbenzoic acid is used as a monomer for preparing polymers and as a raw material for antifibrinolytic agents. | google.com |
| Organic Synthesis | Peptidomimetics | 4-Amino-3-(aminomethyl)benzoic acid is a building block for pseudopeptide synthesis. | researchgate.net |
Properties
IUPAC Name |
4-(aminomethyl)-3-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXETNWKBXANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways to 4-(Aminomethyl)-3-chloro-benzoic acid
Several distinct retrosynthetic disconnections guide the synthesis of the target molecule. These pathways can be broadly categorized by the key bond-forming or functional group transformation step.
This approach involves introducing the aminomethyl group onto a pre-existing 3-chlorobenzoic acid framework. Direct aminomethylation is challenging; therefore, multi-step sequences are typically employed. A common strategy is chloromethylation followed by amination. For instance, a related compound, 4-(chloromethyl)-benzoic acid, can be synthesized from 4-methyl-benzoic acid via chlorination using elementary chlorine under UV light. prepchem.com A subsequent reaction with an ammonia (B1221849) source would yield the aminomethyl derivative.
Another relevant strategy involves the hydrolysis of a nitrile. A patent describes a process starting from p-cyanobenzylchloride, which undergoes hydrolysis to produce an intermediate p-chloromethylbenzoic acid. google.com This intermediate is then subjected to an ammonization reaction, often using urotropine as a catalyst, to form the aminomethylbenzoic acid. google.com This method avoids the generation of secondary and tertiary amine byproducts that can occur with direct ammonolysis of the chloromethyl group. google.com
Amidomethylation offers a regioselective route. For the synthesis of a similar, non-chlorinated analogue, 4-aminobenzoic acid was treated with hydroxymethylphthalimide in a regioselective amidomethylation, followed by deprotection to yield 4-amino-3-(aminomethyl)benzoic acid. researchgate.net This highlights a sophisticated method for controlling the position of the incoming aminomethyl group.
An alternative strategy involves the late-stage introduction of the chlorine atom onto a 4-(aminomethyl)benzoic acid scaffold. Direct chlorination of 4-(aminomethyl)benzoic acid can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com The reactivity of the aromatic ring is influenced by the existing substituents, and controlling the regioselectivity of the chlorination is a key challenge.
Functional group interconversion provides another powerful set of tools. organic-chemistry.orgorganic-chemistry.org A common precursor for this route is 4-amino-3-chlorobenzoic acid, which itself can be prepared by the hydrolysis of its methyl ester. The synthesis of 4-amino-3,5-dichlorobenzoic acid has been achieved by chlorinating 4-acetylaminobenzoic acid and then saponifying the acetyl group, demonstrating the use of a protecting group to direct halogenation and prevent unwanted reactions at the amino group. researchgate.netresearchgate.net
The following table summarizes a selection of halogenation approaches on related benzoic acid derivatives.
| Starting Material | Halogenating Agent/Conditions | Product | Reference |
| 4-acetylaminobenzoic acid | Chlorine (Cl₂) | 4-acetylamino-3,5-dichlorobenzoic acid | researchgate.net |
| 4-aminobenzoic acid | Chlorine (Cl₂) in acetic acid/hydrochloric acid | 3,4,4,6,6-pentachloro-1-cyclohexen-5-one-2-carboxylic acid | researchgate.net |
| 4-methyl-benzoic acid | Elementary chlorine (Cl₂), UV light | 4-(chloromethyl)-benzoic acid | prepchem.com |
This table is interactive. Click on the headers to sort the data.
Reductive amination is a highly effective method for forming the aminomethyl group from a corresponding aldehyde. This pathway commences with 3-chloro-4-formylbenzoic acid. The aldehyde is first condensed with an amine source, such as ammonia or hydroxylamine, to form an imine or oxime intermediate, which is then reduced to the target amine.
A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Alternative reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used to avoid the use of cyanide. masterorganicchemistry.com
A patented method for the synthesis of the non-chlorinated analog, 4-aminomethylbenzoic acid, starts from 4-formylbenzoic acid. chemicalbook.com The aldehyde is first converted to its oxime, which is then subjected to catalytic reduction using hydrogen gas in the presence of a catalyst like ruthenium on carbon (Ru/C) and sodium hydroxide (B78521) to yield the final product. chemicalbook.comgoogle.com This process can be adapted for the chlorinated derivative.
| Precursor | Key Reagents | Intermediate | Reducing Agent | Product | Reference |
| 4-formyl benzoic acid | Hydroxylamine | 4-carboxybenzaldehyde oxime | H₂, Ru/C, NaOH | 4-aminomethylbenzoic acid | chemicalbook.com, google.com |
| Aldehyde/Ketone | Amine | Imine | NaBH₃CN or NaBH(OAc)₃ | Amine | masterorganicchemistry.com |
This table is interactive. Click on the headers to sort the data.
Optimization and Refinement of Synthetic Protocols
Optimizing the synthesis of this compound is crucial for industrial applicability, focusing on maximizing yield, minimizing byproducts, and simplifying purification. Research into related syntheses shows that reaction parameters such as temperature, reaction time, and molar ratios of reactants and catalysts are critical. For example, in the synthesis of triazole derivatives, the optimal temperature range was found to be 60–70°C, with specific molar ratios of reactants and acid being crucial for maximizing the yield of the desired product. researchgate.net Similarly, in the preparation of 4-aminomethylbenzoic acid via catalytic reduction, the amount of sodium hydroxide added significantly impacts the conversion rate and the formation of dimeric byproducts. google.com The use of ultrasound irradiation has also been shown to dramatically reduce reaction times and improve yields in Ullmann condensation reactions involving 2-chlorobenzoic acids. researchgate.net
Chemoselective Transformations in Multi-Functionalized Aromatic Systems
The presence of three distinct functional groups—carboxylic acid, primary amine, and aryl chloride—on the this compound scaffold necessitates a high degree of chemoselectivity in any synthetic manipulation. Protecting group strategies are often essential.
For instance, to perform reactions at the carboxylic acid (e.g., esterification or amide bond formation), the more nucleophilic aminomethyl group must be protected. The Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups are commonly used for this purpose. Research on the related 4-amino-3-(aminomethyl)benzoic acid demonstrated that Boc₂O or Fmoc-OSu reacts selectively with the benzylic amino group, leaving the less reactive arylamino group untouched. researchgate.net This allows for subsequent peptide bond formation at the carboxyl group. researchgate.net
Conversely, if modification of the aminomethyl group is desired, the carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester). The aryl chloride is generally unreactive under standard conditions for amide or ester formation but can participate in transition-metal-catalyzed cross-coupling reactions, which would require careful selection of catalysts and conditions to avoid side reactions with the other functional groups.
Sustainable Chemistry Considerations in the Synthesis of Benzoic Acid Derivatives
Modern synthetic chemistry places increasing emphasis on green and sustainable practices. For the synthesis of benzoic acid derivatives, this involves moving away from hazardous petroleum-based precursors and developing more environmentally benign processes. mdpi.com Key strategies include the use of water or ethanol (B145695) as reaction solvents, the development of catalyst-free reactions, and the use of enzymatic transformations.
Recent research has demonstrated the feasibility of four-component reactions in ethanol at ambient temperature under catalyst-free and oxidant-free conditions to produce aminomethylated heterocycles, showcasing a green approach to C-N bond formation. rsc.org Enzymatic halogenation, using enzymes like flavin-dependent halogenases, offers a highly selective and environmentally friendly alternative to traditional halogenation methods that use toxic reagents. nih.gov These biocatalytic methods can provide exquisite control over regioselectivity under mild, aqueous conditions, representing a promising future direction for the synthesis of halogenated aromatic compounds like this compound.
Chemical Reactivity and Transformation Studies
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling transformations into various derivatives such as esters, amides, anhydrides, and acyl halides. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid group of 4-(Aminomethyl)-3-chloro-benzoic acid to an ester can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, and the water produced is removed. masterorganicchemistry.comnagwa.com
Amidation: Direct conversion of the carboxylic acid to an amide requires activation, as amines are basic and tend to form unreactive carboxylate salts with the acid. libretexts.org Modern synthetic methods employ coupling reagents to facilitate this transformation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or in situ generated phosphonium (B103445) salts can activate the carboxylic acid, making it susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide. libretexts.orgnih.gov For these reactions to be selective, the aminomethyl group on the parent molecule would typically require protection beforehand.
| Reaction Type | Reactant | Typical Reagents/Catalysts | Product Type |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ (catalyst), Heat | Ester |
| Amidation | Primary or Secondary Amine | DCC or PPh₃/N-chlorophthalimide | Amide |
Formation of Anhydrides and Acyl Halides
Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form highly reactive acyl halides. wikipedia.org Acyl chlorides, the most common type, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.orglibretexts.org Phosphorus pentachloride (PCl₅) can also be used. libretexts.org These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic substitution by the halide ion. libretexts.org Given the reactivity of acyl halides towards amines, the aminomethyl group must be protected prior to this transformation to prevent intermolecular side reactions.
Anhydrides: Acid anhydrides can be formed by the reaction of an acyl chloride with a carboxylate salt. libretexts.org This nucleophilic acyl substitution reaction provides a pathway to both symmetrical and unsymmetrical anhydrides. The formation of a mixed anhydride (B1165640) in situ is also a common strategy for activating the carboxylic acid group for subsequent reactions, such as amidation. wikipedia.org
| Target Derivative | Typical Reagents | Key Considerations |
|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | Amine group must be protected. Product is highly reactive. |
| Acid Anhydride | Acyl chloride + Carboxylate salt | Can be used to form symmetrical or unsymmetrical anhydrides. |
Reactions of the Primary Aminomethyl Group
The aminomethyl group (-CH₂NH₂) behaves as a typical primary alkylamine, specifically a benzylic amine. It is nucleophilic and basic, allowing it to participate in a variety of reactions distinct from those of the carboxylic acid functionality.
Nucleophilic Substitutions and Derivatization
As a potent nucleophile, the primary amine can react with electrophiles such as alkyl halides in nucleophilic substitution reactions. This leads to the formation of secondary and tertiary amines through successive alkylation. The reaction proceeds via an S_N2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Imine Formation and Subsequent Chemical Reductions
The primary aminomethyl group readily reacts with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction mechanism involves two key stages: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed elimination of water to yield the C=N double bond of the imine. lumenlearning.comlibretexts.org The reaction rate is highly pH-dependent, with optimal conditions typically found in a weakly acidic environment (pH 4-5). lumenlearning.comlibretexts.org This pH is a compromise that ensures sufficient acid to catalyze dehydration without fully protonating the amine nucleophile, which would render it unreactive. libretexts.org
These imines can be subsequently reduced to stable secondary amines. This two-step process is known as reductive amination. youtube.com Reducing agents like sodium cyanoborohydride (NaBH₃CN) are particularly effective for this transformation as they are mild enough not to reduce the initial aldehyde or ketone but will readily reduce the protonated imine intermediate. masterorganicchemistry.com
| Step | Reactant | Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Imine Formation | Aldehyde or Ketone | Acid catalyst (pH ~4-5), Removal of H₂O | Imine (Schiff Base) |
| 2. Reduction | Imine from Step 1 | Reducing agent (e.g., NaBH₃CN) | Secondary Amine |
Selective Acylation and Amine Protection Strategies
Due to the higher nucleophilicity of the amine compared to the carboxylate, selective acylation of the aminomethyl group can be achieved by reacting it with an acylating agent like an acyl chloride or anhydride under controlled conditions.
To perform reactions selectively at the less reactive carboxylic acid group (e.g., conversion to an acyl chloride), the more nucleophilic aminomethyl group must first be "protected." This involves converting the amine into a less reactive derivative that can be easily removed later. A widely used strategy is the introduction of the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com The compound reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected derivative, 4-(t-Boc-aminomethyl)-3-chlorobenzoic acid. chemicalbook.com The Boc group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to regenerate the primary amine once the desired modifications to the carboxylic acid are complete.
| Protecting Group | Reagent for Protection | Reagent for Deprotection | Resulting Protected Amine |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid) | Carbamate |
Reactivity of the Aryl Halide Moiety
The chlorine atom attached to the aromatic ring of this compound is a key site for synthetic modification. Aryl halides are versatile precursors in a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
While specific studies on this compound are not extensively documented in the literature, its reactivity in cross-coupling reactions can be inferred from studies on structurally similar compounds, such as 3-chloro-4-methylbenzoic acid and other aryl chlorides. chemimpex.com The chloro substituent, ortho to a carboxylic acid and meta to an aminomethyl group, presents a unique electronic and steric environment that influences its participation in catalytic cycles.
Palladium-catalyzed reactions are central to the functionalization of aryl halides. researchgate.net The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron reagent, is a powerful tool for creating biaryl structures. It is anticipated that this compound could undergo Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids or their esters. The success of such a reaction would likely depend on the choice of palladium catalyst, ligand, and base to overcome the relative inertness of the aryl chloride compared to aryl bromides or iodides. The presence of the aminomethyl and carboxylic acid groups may necessitate the use of protecting groups or carefully optimized reaction conditions to avoid side reactions. Research on the Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborate with aryl chlorides demonstrates the feasibility of coupling aminomethyl-containing fragments, suggesting that the aminomethyl group is compatible with these reaction conditions. nih.govacs.org
The Heck reaction, involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction, which couples an aryl halide with a terminal alkyne, are other plausible transformations. The specific conditions for these reactions would need to be empirically determined, taking into account the potential for the substrate to coordinate with the metal catalyst through its various functional groups.
Below is a hypothetical data table illustrating potential cross-coupling reactions of this compound based on known methodologies for similar substrates.
| Coupling Partner | Reaction Type | Catalyst System (Hypothetical) | Potential Product |
| Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₂CO₃ | 4-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid |
| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-(Aminomethyl)-3-((E)-styryl)benzoic acid |
| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Aminomethyl)-3-(phenylethynyl)benzoic acid |
The substituents on the benzene (B151609) ring of this compound can direct further functionalization of the aromatic core. The carboxylic acid group is a well-established directing group for ortho C-H activation. nih.gov This strategy allows for the introduction of new substituents at the position adjacent to the carboxyl group. Ruthenium-catalyzed C-H functionalization of benzoic acids is a prominent example of this approach. researchgate.net
In the case of this compound, the carboxylic acid could direct functionalization to the C2 and C6 positions. However, the existing chlorine at C3 and the aminomethyl group at C4 would exert steric and electronic influences on the regioselectivity of such a reaction. It is plausible that C-H activation would preferentially occur at the less sterically hindered C2 position. The aminomethyl group, particularly after N-protection, could also potentially act as a directing group.
Investigations into the regioselectivity of catalytic C-H activation in substituted benzoic acids have shown that both steric and electronic effects of substituents play a crucial role. mdpi.com For instance, the presence of alkoxy groups has been shown to influence the regioselectivity of rhodium-catalyzed annulation reactions. mdpi.com By analogy, the chloro and aminomethyl groups in this compound would be expected to significantly impact the outcome of directed aromatic functionalization reactions.
Investigations into Multi-site Reactivity and Chemoselectivity
The presence of three distinct functional groups—a carboxylic acid, a primary amine (in the aminomethyl group), and an aryl chloride—makes this compound a molecule with complex reactivity. Achieving chemoselectivity, the preferential reaction of one functional group in the presence of others, is a key challenge in the synthetic manipulation of this compound. nih.govnih.gov
The relative reactivity of the functional groups is as follows: the aminomethyl group is nucleophilic and basic, the carboxylic acid is acidic, and the aryl chloride is susceptible to nucleophilic aromatic substitution under harsh conditions or, more commonly, to transition metal-catalyzed cross-coupling.
In reactions involving electrophilic reagents, the aminomethyl group is likely to be the most reactive site. Therefore, protection of the amine, for example as a Boc-carbamate, would likely be necessary before attempting to functionalize the aryl chloride or the carboxylic acid. The carboxylic acid can be readily converted to esters or amides under standard conditions, though care must be taken to avoid reactions with the unprotected aminomethyl group.
The selective functionalization of the aryl chloride in the presence of the other two groups would require carefully chosen reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are often compatible with a wide range of functional groups, which could allow for the selective modification of the C-Cl bond without affecting the aminomethyl or carboxylic acid moieties, provided the amine is appropriately protected. researchgate.net
The study of molecules with multiple reactive sites is a significant area of research in organic synthesis. nih.gov For example, the synthesis of 4-amino-3-(aminomethyl)benzoic acid, a related compound, highlights the challenges of discriminating between different amino groups and a carboxylic acid. researchgate.net The successful synthetic manipulation of this compound would rely on a deep understanding of the subtle differences in the reactivity of its functional groups and the judicious use of protecting groups and chemoselective reagents.
The following table summarizes the potential reactivity of the different functional groups and strategies for achieving chemoselectivity.
| Functional Group | Potential Reactions | Strategy for Chemoselectivity |
| Aminomethyl | Acylation, Alkylation, Boc-protection | Protect the amine before reacting at other sites. |
| Carboxylic Acid | Esterification, Amidation | Activate the carboxylic acid (e.g., as an acid chloride) for reaction with nucleophiles. |
| Aryl Chloride | Cross-coupling (Suzuki, Heck, etc.), Nucleophilic Aromatic Substitution | Utilize transition metal catalysis for selective C-C or C-N bond formation under conditions that tolerate the other functional groups (often with amine protection). |
Derivatization Strategies and Analogue Synthesis
Design Principles for Novel Analogues of 4-(Aminomethyl)-3-chloro-benzoic acid
The design of new analogues of this compound is guided by established principles in medicinal chemistry and materials science. The core strategy involves the systematic modification of its three primary functional regions: the aminomethyl side chain, the benzoic acid moiety, and the aromatic ring. This approach allows for the exploration of the chemical space around the core scaffold to optimize biological activity or material properties.
Key design principles include:
Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds with minor, systematic changes, researchers can determine which parts of the molecule are essential for its function. For instance, modifying the basicity of the amine or the acidity of the carboxylic acid can have profound effects on biological interactions.
Isosteric and Bioisosteric Replacement: This involves substituting one atom or group of atoms for another with similar physical or chemical properties. For example, the chloro substituent could be replaced with other halogens (F, Br, I) or a trifluoromethyl group (-CF3) to modulate electronic properties and lipophilicity without drastically altering the molecular shape.
Pharmacophore Elucidation: The spatial arrangement of the amine, carboxylic acid, and the hydrophobic aromatic ring constitutes a specific pharmacophore. Analogue design often focuses on maintaining this spatial relationship while introducing new functional groups to enhance binding affinity or selectivity for a biological target. patsnap.com
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can increase potency by reducing the entropic penalty upon binding to a target.
These principles are applied to generate analogues with diverse characteristics, as summarized in the table below.
Table 1: Design Principles and Potential Modifications
| Design Principle | Target Moiety | Example Modification | Intended Outcome |
|---|---|---|---|
| SAR Exploration | Aminomethyl Side Chain | N-acetylation, N-methylation | Alter basicity, hydrogen bonding capacity, and steric bulk |
| Isosteric Replacement | Aromatic Ring | Replacing -Cl with -F or -Br | Fine-tune electronic effects and lipophilicity |
| Pharmacophore Tuning | Benzoic Acid | Conversion to ester or amide | Modify charge, polarity, and interaction with target residues |
| Conformational Restriction | Overall Scaffold | Cyclization between the amine and aromatic ring | Reduce conformational flexibility to enhance binding affinity |
Synthetic Approaches for Modifying the Aminomethyl Side Chain
The primary amine of the aminomethyl group is a highly versatile functional handle for derivatization. Its nucleophilicity allows for a variety of transformations to introduce new substituents and functionalities. libretexts.org
Common synthetic modifications include:
N-Acylation: The amine readily reacts with acid chlorides, anhydrides, or activated esters to form amide derivatives. nih.govgoogle.comnih.gov This reaction is often used to introduce a wide range of acyl groups, effectively neutralizing the basicity of the amine and adding steric bulk.
N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides. However, to avoid over-alkylation, reductive amination is the preferred method. masterorganicchemistry.com
Reductive Amination: This powerful, one-pot reaction involves treating the amine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form secondary or tertiary amines in a controlled manner. wikipedia.orgjocpr.comsigmaaldrich.com This method is highly efficient for creating diverse amine libraries. jocpr.com
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in biologically active molecules. nih.gov
Table 2: Synthetic Reactions for Aminomethyl Side Chain Modification
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| N-Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide | Typically high-yielding; neutralizes amine basicity. |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | Controlled mono- or di-alkylation; avoids over-alkylation. masterorganicchemistry.com |
| Urea Formation | Alkyl/Aryl isocyanate | Urea | Introduces hydrogen-bonding motifs. |
| Sulfonamide Formation | Sulfonyl chloride, Pyridine | Sulfonamide | Creates stable, acidic N-H bond. |
Functionalization of the Benzoic Acid Moiety for Scaffold Diversification
The carboxylic acid group is another key site for derivatization, primarily through conversion to esters or amides. These modifications alter the acidity, polarity, and hydrogen-bonding capabilities of this part of the molecule.
Esterification: Standard methods like Fischer-Speier esterification (reaction with an alcohol under acidic catalysis) can be employed. Alternatively, reaction with an alkyl halide in the presence of a base can yield the corresponding ester.
Amide Bond Formation: This is one of the most important reactions for diversifying the benzoic acid moiety. luxembourg-bio.com It typically requires the activation of the carboxylic acid to facilitate the reaction with a primary or secondary amine. youtube.com Common strategies involve the use of coupling agents. researchgate.net Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions like racemization. luxembourg-bio.comluxembourg-bio.com Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU), which offer high yields and fast reaction times. luxembourg-bio.com
Table 3: Common Coupling Agents for Amide Bond Formation
| Coupling Agent Class | Examples | Additive(s) | Primary Use/Advantage |
|---|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, cost-effective. Additives suppress side reactions. luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP | - | High reactivity, effective for hindered substrates. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | - | Very efficient, rapid coupling, low epimerization. luxembourg-bio.com |
| Other | CDI, T3P | - | Specific applications, often with simple workups. |
Generation of Polyfunctionalized Aromatic Building Blocks for Complex Molecule Construction
The presence of two chemically distinct and reactive functional groups—an amine and a carboxylic acid—makes this compound an excellent polyfunctionalized aromatic building block for constructing more complex molecules. mdpi.com The key to its utility lies in orthogonal protection strategies, where one functional group can be temporarily masked while the other is selectively reacted. researchgate.netbiosynth.combham.ac.uk
For example, the aminomethyl group can be protected with a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). Alternatively, a 9-fluorenylmethoxycarbonyl (Fmoc) group can be used, which is stable to acid but cleaved by a base (e.g., piperidine). researchgate.net
This orthogonal approach allows for sequential and site-selective functionalization. A typical sequence might involve:
Selective Protection: The aminomethyl group is protected with an Fmoc or Boc group. researchgate.net
Carboxyl Group Functionalization: The free carboxylic acid is then converted into an amide by coupling it with a desired amine using standard peptide coupling reagents. researchgate.netluxembourg-bio.com
Deprotection: The protecting group on the amine is selectively removed.
Amine Functionalization: The newly freed amine is then available for a subsequent reaction, such as acylation or reductive amination.
This step-wise approach enables the assembly of intricate molecular architectures, including peptidomimetics, branched molecules for combinatorial libraries, and scaffolds for drug discovery. researchgate.netspringernature.com The defined substitution pattern on the benzene (B151609) ring provides a rigid core, presenting the appended functional groups in a precise three-dimensional orientation.
Table 4: Illustrative Orthogonal Synthesis Strategy
| Step | Action | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Protect Amine | Boc₂O, Base | N-Boc protected acid |
| 2 | Activate & Couple Carboxyl | EDC/HOBt, Amine (R¹-NH₂) | N-Boc protected amide |
| 3 | Deprotect Amine | Trifluoroacetic Acid (TFA) | Amide with free aminomethyl group |
| 4 | Functionalize Amine | Acid Chloride (R²-COCl) | Final di-functionalized complex molecule |
Role As a Chemical Scaffold and Building Block
Integration into Advanced Organic Architectures and Supramolecular Assemblies
While direct and extensive research on the integration of 4-(Aminomethyl)-3-chloro-benzoic acid into complex supramolecular assemblies is not widely documented in public literature, its structural motifs are highly relevant to the principles of crystal engineering. The presence of both a hydrogen-bond donor (the ammonium (B1175870) group, protonated form) and acceptor (the carboxylate group, deprotonated form) makes it an ideal candidate for forming zwitterionic structures that can self-assemble into ordered crystalline lattices.
Applications in Pseudopeptide and Peptidomimetic Synthesis
A significant application of this compound is in the field of medicinal chemistry, specifically as a rigid scaffold for the synthesis of peptidomimetics. These are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability and oral bioavailability.
Research has demonstrated its use as a central building block for potent and selective inhibitors of coagulation Factor Xa, a critical enzyme in the blood clotting cascade. In this context, the aminomethyl group of the scaffold is typically acylated, while the carboxylic acid is coupled to another amine-containing fragment, often an amidine-bearing group that can interact with the S1 binding pocket of the enzyme. The chloro-substituted benzene (B151609) ring provides a rigid core that correctly orients these interacting moieties for optimal binding to the enzyme's active site.
The synthesis of these inhibitors often involves a multi-step sequence where the functional groups of the this compound scaffold are sequentially modified.
| Scaffold Component | Role in Peptidomimetic Inhibitor | Typical Reactant |
| Aminomethyl Group | Forms an amide bond, extending into the P4 pocket of Factor Xa. | An activated carboxylic acid (e.g., an acyl chloride or acid anhydride). |
| Carboxylic Acid Group | Forms a key amide linkage to the P1 binding fragment. | An amine, often part of a larger, functionalized moiety (e.g., an aminobenzamidine derivative). |
| Chlorinated Benzene Ring | Acts as a rigid, non-peptidic core to orient functional groups. | N/A (provides structural integrity). |
This interactive table summarizes the role of each functional group of the scaffold in the synthesis of Factor Xa inhibitors.
Utilization in Combinatorial Chemistry Library Generation
The trifunctional nature of this compound makes it an excellent scaffold for combinatorial chemistry. By systematically reacting its different functional groups with a diverse set of reactants, large libraries of related compounds can be rapidly generated for high-throughput screening.
In the development of Factor Xa inhibitors, this scaffold was employed to create a library of compounds from which highly active candidates were identified. The general synthetic approach involves protecting one functional group while reacting the other, followed by deprotection and reaction at the first site.
For example, a library can be generated by:
Amide Formation at the Amino Group: Reacting the aminomethyl group of the scaffold with a library of diverse carboxylic acids.
Amide Formation at the Carboxyl Group: Taking the products from step 1 and coupling the scaffold's carboxylic acid with a library of various amines.
This combinatorial approach allows for the exploration of a vast chemical space around the central this compound core, enabling the optimization of pharmacological activity through the systematic variation of peripheral substituents.
Precursor Role in the Synthesis of Materials, Dyes, and Pigments
Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of functional materials, particularly pigments and dyes. Its synthesis is often a critical step in the production of more complex colorants.
One notable application is in the preparation of high-performance quinophthalone-based pigments. In these syntheses, derivatives of this compound can be used to introduce specific functional groups that tune the final properties of the pigment, such as its color, lightfastness, and solubility. The compound can be diazotized and coupled or otherwise elaborated to form part of a larger chromophoric system. For instance, it is cited as an intermediate in the creation of yellow to red quinophthalone colorants.
The synthesis of the scaffold itself is well-established, often starting from 3-chloro-4-methylbenzoic acid through a radical bromination followed by a reaction with an amine source, highlighting its role as a readily accessible building block for more complex targets.
| Product Class | Role of this compound | Reference |
| Pharmacologically Active Compounds | Intermediate and central scaffold. | |
| Pigments | Intermediate for creating larger chromophoric systems. | |
| Quinophthalone Colorants | Precursor for yellow to red pigments. |
This interactive table outlines the precursor roles of the title compound in different chemical manufacturing areas.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the electronic landscape of a molecule. These calculations help in understanding the molecule's stability and its potential for interaction.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For aromatic compounds containing amine, carboxylic acid, and halogen substituents, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G, can provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry of 4-(Aminomethyl)-3-chloro-benzoic acid would be influenced by the interplay of its functional groups. The presence of both an electron-donating aminomethyl group and an electron-withdrawing chloro group on the benzoic acid scaffold creates a complex electronic environment. mdpi.com
Theoretical studies on similar substituted benzoic acids have shown that intramolecular interactions, such as those between the carboxylic group and ortho substituents, play a crucial role in determining the most stable conformation. mdpi.com For this compound, the relative positions of the aminomethyl, chloro, and carboxylic acid groups would be optimized to achieve the lowest energy state.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net For molecules with multiple functional groups, the HOMO is often distributed over the electron-rich regions, such as the aromatic ring and the amino group, while the LUMO is typically located on the electron-deficient parts, like the carboxylic acid and the chloro-substituted carbon. nih.govmdpi.com In a related molecule, 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO energy gap was found to be 5.0 eV, suggesting a stable structure. actascientific.com
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the aminomethyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aminomethyl and carboxylic acid groups, as well as on the chloro group, which can act as an electrophilic site for halogen bonding. mdpi.com
| Computational Parameter | Predicted Significance for this compound |
| Optimized Geometry (Bond Lengths/Angles) | Determined by the electronic and steric effects of the aminomethyl, chloro, and carboxyl groups. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for nucleophilic and electrophilic attack. |
Analysis of Non-Covalent Interactions within Molecular Aggregates and Assemblies
Non-covalent interactions are the driving forces behind the formation of supramolecular structures in the solid state. Understanding these interactions is essential for crystal engineering and materials science.
Hydrogen bonds are expected to be the most significant non-covalent interactions in the crystal structure of this compound. The molecule possesses both hydrogen bond donors (the -NH2 and -COOH groups) and acceptors (the carbonyl oxygen and the nitrogen atom). Computational studies on similar molecules, such as cocrystals of chlorobenzoic acids and aminopyridines, have demonstrated the prevalence of O-H···N and N-H···O hydrogen bonds in stabilizing the crystal lattice. mdpi.com It is highly probable that the carboxylic acid groups would form dimers through strong O-H···O hydrogen bonds, a common motif in carboxylic acid crystal structures. Additionally, the aminomethyl group can participate in N-H···O or N-H···N hydrogen bonds, leading to extended networks.
Furthermore, the benzene (B151609) ring can engage in π-π stacking interactions. These aromatic interactions, along with hydrogen and halogen bonds, would collectively dictate the three-dimensional arrangement of the molecules in the solid state, as seen in the crystal packing of other substituted benzoic acid derivatives. nih.gov
| Interaction Type | Potential Participating Groups | Predicted Role |
| Hydrogen Bonding | -COOH, -CH2NH2 | Primary force in forming supramolecular assemblies. |
| Halogen Bonding | -Cl | Directional interaction contributing to crystal packing. |
| π-π Stacking | Benzene Ring | Stabilizes the crystal structure through aromatic interactions. |
Mechanistic Insights into Chemical Reactions via Computational Modeling
For instance, DFT calculations are used to model reaction pathways, such as the Ullmann reaction, which involves the copper-catalyzed formation of a C-N bond between an aryl halide and an amine. orgchemres.org Such studies can determine the activation energies for different steps in the reaction, helping to optimize reaction conditions. Computational modeling of enzymatic reactions has also provided insights into substrate specificity and enantioselectivity, as demonstrated in studies of chloroperoxidase-catalyzed reactions. nih.gov For this compound, computational modeling could be employed to investigate its synthesis, such as the amination of a chlorobenzoic acid precursor, or its potential reactions, by mapping the potential energy surface and identifying the lowest energy reaction pathways.
Molecular Dynamics Simulations for Investigating Molecular Interactions (e.g., with enzymes)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to gain insights into the dynamic interactions between a ligand, such as this compound, and a biological macromolecule, like an enzyme, at an atomic level of detail. Such simulations can reveal crucial information about binding mechanisms, conformational changes, and the stability of the ligand-enzyme complex, which is invaluable in the field of drug design and discovery.
A hypothetical molecular dynamics simulation study of this compound with a target enzyme would typically involve the following steps:
System Setup: A high-resolution crystal structure of the target enzyme, often obtained from the Protein Data Bank (PDB), would be used. The 3D structure of this compound would be generated and optimized using quantum mechanical methods. The ligand would then be placed in the active site of the enzyme, often guided by molecular docking results. The entire system, including the protein-ligand complex, would be solvated in a water box with appropriate ions to mimic physiological conditions.
Simulation Protocol: The system would be subjected to energy minimization to remove any steric clashes. This would be followed by a series of equilibration steps, gradually increasing the temperature and pressure to physiological values. Finally, a production simulation would be run for a significant length of time (typically nanoseconds to microseconds) to observe the dynamic behavior of the system.
Analysis of Trajectories: The resulting trajectory from the simulation provides a wealth of data that can be analyzed to understand the molecular interactions. Key analyses would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding site.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and the enzyme, which are critical for binding affinity.
Hypothetical Research Findings:
A molecular dynamics simulation of this compound interacting with a hypothetical enzyme, "Enzyme X," could yield detailed insights into its binding mode. For example, the aminomethyl group could form crucial hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the active site. The carboxylic acid group would likely engage in salt bridges with basic residues such as lysine (B10760008) or arginine, or form hydrogen bonds with other polar residues. The chlorine atom on the benzene ring could participate in halogen bonding or hydrophobic interactions, further stabilizing the complex.
The simulation could also reveal the role of specific amino acid residues in the binding pocket. For instance, it might show that a particular tyrosine residue forms a pi-stacking interaction with the phenyl ring of the ligand, or that a specific glycine (B1666218) provides the necessary flexibility for the active site to accommodate the ligand.
The data generated from such a simulation could be summarized in tables to provide a clear overview of the key interactions.
Table 1: Hypothetical Hydrogen Bond Analysis between this compound and Enzyme X
| Ligand Atom | Enzyme Residue | Occupancy (%) |
|---|---|---|
| Amino Nitrogen | ASP-120 (OD1) | 85.2 |
| Carboxyl Oxygen 1 | LYS-85 (NZ) | 92.5 |
Table 2: Hypothetical Interaction Energy Contributions of Key Residues in Enzyme X
| Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
|---|---|---|---|
| LYS-85 | -3.5 | -15.2 | -18.7 |
| ASP-120 | -2.8 | -12.1 | -14.9 |
| TYR-150 | -4.1 | -5.6 | -9.7 |
These tables would provide quantitative data on the stability and nature of the interactions, guiding further experimental studies and the rational design of more potent inhibitors. While this specific data is hypothetical, it illustrates the type of detailed information that molecular dynamics simulations can provide in the study of ligand-enzyme interactions.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for determining the chemical structure of molecules like 4-(Aminomethyl)-3-chloro-benzoic acid. By interacting with electromagnetic radiation, different parts of the molecule provide a unique fingerprint, allowing for detailed structural mapping.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for this compound would include a singlet for the aminomethyl (-CH₂) protons, and distinct signals for the three aromatic protons on the benzene (B151609) ring. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would correspond to the carboxyl carbon, the six carbons of the aromatic ring (each shifted according to the electronic effects of its substituents), and the aminomethyl carbon. The position of the signals for the aromatic carbons is particularly informative for confirming the substitution pattern on the benzene ring. rsc.orgdoi.orgrsc.org
| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad singlet |
| Aromatic Protons (Ar-H) | 7.5 - 8.2 | Multiple signals (doublets, singlet) showing the 1,2,4-substitution pattern | |
| Aminomethyl (-CH₂NH₂) | ~4.0 | Singlet (or broad singlet) | |
| ¹³C NMR | Carboxyl Carbon (-COOH) | 165 - 170 | - |
| Aromatic Carbons (C-Cl, C-COOH, C-CH₂, C-H) | 125 - 140 | Six distinct signals reflecting the electronic environment | |
| Aromatic Carbon (C-Cl) | ~134 | Signal influenced by the electronegative chlorine atom rsc.org | |
| Aminomethyl Carbon (-CH₂) | ~45 | Signal for the aliphatic carbon chemicalbook.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In this compound, characteristic absorption bands would confirm the presence of the carboxylic acid, amine, and chloro-substituted aromatic ring. researchgate.netvscht.czlibretexts.orgspectrabase.com The broad O-H stretch of the carboxylic acid is one of the most recognizable features in its IR spectrum. libretexts.orgchegg.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (very broad) libretexts.org |
| C=O Stretch | 1680-1710 libretexts.org | |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) researchgate.net |
| Aromatic Ring | C=C Stretch | 1550-1600 vscht.cz |
| C-H Bending (out-of-plane) | 800-900 | |
| Alkyl Halide | C-Cl Stretch | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The substituted benzene ring in this compound acts as a chromophore. The absorption maxima (λmax) are influenced by the substituents on the ring. For instance, 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.comspectrabase.com The presence of the chlorine atom and the specific substitution pattern would be expected to cause shifts in these absorption bands. researchgate.netscience-softcon.de
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu For this compound, the molecular ion peak would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak that is approximately one-third the intensity of the molecular ion peak.
Key fragmentation pathways for aromatic carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org The base peak in the mass spectrum of benzoic acid itself is often the benzoyl cation at m/z 105. docbrown.info For this compound, other significant fragments could arise from cleavage of the aminomethyl group or loss of the chlorine atom. nih.govnist.gov
| m/z Value | Predicted Fragment Identity | Description |
|---|---|---|
| 201/203 | [M]⁺ | Molecular ion peak (with Cl isotope pattern) |
| 184/186 | [M-OH]⁺ | Loss of hydroxyl radical |
| 156/158 | [M-COOH]⁺ | Loss of carboxyl group (decarboxylation) |
| 128 | [M-COOH-Cl]⁺ | Loss of carboxyl and chlorine |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the components of a mixture, allowing for the quantification of the target compound and the detection of impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and other chemical substances. For an analyte like this compound, a reverse-phase HPLC method is typically employed. sielc.comnih.gov This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.
The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte. sigmaaldrich.com Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. fishersci.com
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) sigmaaldrich.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid sielc.com |
| Flow Rate | 1.0 mL/min nih.govsigmaaldrich.com |
| Detection | UV at an appropriate wavelength (e.g., 235 nm or λmax) nih.gov |
| Column Temperature | 30 °C sigmaaldrich.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Detection
Combining liquid chromatography with mass spectrometry (LC-MS) provides a superior analytical technique with enhanced sensitivity and selectivity. nih.govnih.gov As the HPLC separates the components of a mixture, the eluent is directed into the mass spectrometer. The MS detector then generates mass spectra for each eluting peak.
This dual-detection system is invaluable for several reasons. It allows for the confident identification of impurities, even at trace levels, by providing their molecular weights. vu.edu.au It is also highly effective for analyzing complex matrices, as the mass spectrometer can selectively monitor for the m/z of the target compound, filtering out background interference. helixchrom.com For this compound, an LC-MS method would utilize electrospray ionization (ESI) and could be run in either positive or negative ion mode to optimize the signal for the parent compound and any potential metabolites or degradation products.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonding and π–π stacking, that dictate the crystal packing.
While specific crystallographic data for this compound is not publicly available, the methodology can be understood from studies on closely related compounds. For instance, research on co-crystals of 3-chlorobenzoic acid and 4-chlorobenzoic acid with amino-chloropyridine derivatives showcases the power of this technique. mdpi.com In such studies, single crystals are grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined.
For a compound like this compound, X-ray analysis would be expected to reveal a zwitterionic form in the solid state, with the carboxylic acid proton transferred to the aminomethyl group. Key structural features that would be determined include:
The planarity of the benzene ring.
The precise bond lengths of the C-Cl, C-C, C-N, and C=O bonds.
The torsion angles describing the orientation of the aminomethyl and carboxyl groups relative to the ring.
The intermolecular hydrogen bonding network involving the ammonium (B1175870) and carboxylate groups, as well as potential halogen bonding involving the chlorine atom.
A hypothetical table of crystallographic data, based on what would be expected from such an analysis, is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z (molecules/unit cell) | 4 or 8 |
Specialized Derivatization Approaches for Analytical Enhancement
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. researchgate.net This is particularly useful for enhancing detectability, improving chromatographic separation, and increasing volatility for gas chromatography (GC). researchgate.net For this compound, derivatization can target the amino group, the carboxylic acid group, or both.
The choice of derivatization strategy depends on the analytical platform. For Gas Chromatography-Mass Spectrometry (GC-MS), which requires volatile and thermally stable analytes, derivatization is often essential. sigmaaldrich.com For High-Performance Liquid Chromatography (HPLC), derivatization is primarily employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. researchgate.netactascientific.com
Gas Chromatography (GC) Derivatization:
Due to the low volatility of the amino acid structure, both the amine and carboxylic acid functional groups must be derivatized.
Silylation: This is a common method where active hydrogens in the -COOH and -NH2 groups are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective. The resulting TMS-derivative is significantly more volatile and suitable for GC analysis. sigmaaldrich.com
Acylation followed by Esterification: A two-step process can be employed. The amino group can be acylated using an anhydride (B1165640) like trifluoroacetic anhydride (TFAA), and the carboxylic acid can then be esterified, for example, by using a reagent like diazomethane (B1218177) to form a methyl ester. colostate.edu This creates a less polar and more volatile derivative.
High-Performance Liquid Chromatography (HPLC) Derivatization:
For HPLC analysis, derivatization aims to attach a tag to the molecule that can be easily detected.
Amine Derivatization: The primary amine of the aminomethyl group is a prime target for derivatization. Reagents such as 4-nitrobenzoic acid can be used to form an amide linkage, introducing a strong UV-absorbing chromophore, which can aid in the separation of enantiomers on a chiral stationary phase. researchgate.net Other common reagents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (Fmoc-Cl), which yield highly fluorescent derivatives, enabling trace-level detection. researchgate.net
Carboxylic Acid Derivatization: The carboxylic acid can be converted into an ester with a UV-active or fluorescent alcohol. Reagents like 4-bromo-N-methylbenzylamine can be used in the presence of a coupling agent to form an amide, which can enhance ionization for mass spectrometric detection. nih.gov
The following table summarizes potential derivatization approaches for the analytical enhancement of this compound.
Derivatization Agents for Analytical Enhancement
| Functional Group | Derivatization Reagent | Analytical Technique | Purpose |
| Amine & Carboxyl | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increase volatility and thermal stability |
| Amine | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-Fluorescence | Add a fluorescent tag for high sensitivity |
| Amine | o-phthalaldehyde (OPA) / Thiol | HPLC-Fluorescence | Add a fluorescent tag for high sensitivity |
| Carboxyl | Diazomethane | GC-MS | Esterification to increase volatility |
| Carboxyl | 4-bromo-N-methylbenzylamine | HPLC-MS | Improve ionization and MS detection |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The current synthetic routes to 4-(aminomethyl)-3-chloro-benzoic acid and its derivatives primarily yield racemic mixtures. However, the introduction of chirality can be pivotal for applications in pharmacology and materials science, where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental. Future research should focus on developing synthetic methods that can control the stereochemistry of derivatives.
Key areas for exploration include:
Asymmetric Catalysis: The development of catalytic systems that can facilitate the enantioselective or diastereoselective transformation of prochiral precursors to this compound derivatives is a primary goal. This could involve asymmetric hydrogenation of a suitable enamine or imine precursor, or a catalyzed C-H activation/functionalization that proceeds with high stereocontrol.
Chiral Auxiliaries: Employing chiral auxiliaries attached to either the amino or carboxylic acid group could guide the stereochemical outcome of subsequent reactions. The development of efficient and easily removable auxiliaries would be crucial for this approach to be practical.
Enzymatic Resolution: Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. Research into identifying or engineering enzymes, such as lipases or amidases, that can selectively react with one enantiomer of a racemic this compound ester or amide would provide a green and highly efficient route to chiral products. A study on the stereoselective synthesis of other complex amino acids has demonstrated the power of starting from chiral building blocks to construct specific stereocenters, a strategy that could be adapted here. elsevierpure.com
A comparative table of potential stereoselective strategies is presented below.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | Use of a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. | High catalytic turnover, potential for high enantiomeric excess. | Catalyst design and optimization, substrate scope limitations. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical course of a reaction. | Predictable stereochemical outcome, well-established methodology. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. |
| Enzymatic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture. | High selectivity, mild reaction conditions, environmentally friendly. | Finding a suitable enzyme, potential for low yield (max 50% for one enantiomer). |
Exploration of Unconventional Reactivity Modes
The reactivity of this compound is typically associated with standard transformations of its functional groups, such as esterification, amidation, and nucleophilic aromatic substitution of the chlorine atom. smolecule.com However, exploring unconventional reactivity could unlock novel synthetic pathways and applications.
Future research could investigate:
Directed C-H Activation: The aminomethyl or carboxylic acid group could serve as a directing group to activate and functionalize specific C-H bonds on the aromatic ring or the methyl group. This would enable the introduction of new substituents with high regioselectivity, bypassing traditional multi-step synthetic sequences.
Photoredox Catalysis: The benzoic acid moiety could participate in photoredox cycles. Upon excitation, it might act as a photo-oxidant or photo-reductant, enabling novel transformations that are not accessible under thermal conditions.
Novel Cross-Coupling Reactions: While the chlorine atom can undergo standard cross-coupling, research into less common or more challenging coupling partners could be fruitful. This includes exploring its reactivity in C-N, C-O, and C-S bond-forming reactions under innovative catalytic conditions to build molecular complexity.
Ring-Distortion Chemistries: Investigating reactions that leverage the electronic push-pull nature of the substituents to induce dearomatization or ring-opening of the benzene (B151609) core could lead to the synthesis of novel aliphatic and heterocyclic scaffolds.
Expansion of the Compound's Role in Emerging Fields of Chemical Synthesis
Beyond its use as a simple building block, this compound possesses the ideal functionalities to act as a key component in more sophisticated chemical systems.
Catalyst and Ligand Development: The presence of both a nitrogen donor (amine) and an oxygen donor (carboxylate) makes this compound an excellent candidate for a bidentate ligand in coordination chemistry. Metal complexes incorporating this ligand could be screened for catalytic activity in a wide range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand can be fine-tuned by leveraging the chloro-substituent. A related compound, 4-(Aminomethyl)benzoic acid, is already used in the synthesis of cobalt carboxy phosphonates. sigmaaldrich.com
Metal-Organic Frameworks (MOFs): As a bifunctional organic linker, this compound could be used to construct novel MOFs. The amino group could be post-synthetically modified to introduce new functionalities within the pores of the material. These MOFs could have applications in gas storage, separation, and heterogeneous catalysis.
Pharmaceutical Scaffolding: Research has shown that derivatives of related chloro-substituted aminobenzoic acids can exhibit interesting biological activities. nih.gov A recent study synthesized new derivatives of 4-amino-3-chloro benzoate (B1203000) ester that target the epidermal growth factor receptor (EGFR) tyrosine kinase, showing promise as anti-proliferation agents. nih.gov Systematic exploration of derivatives of this compound could lead to the discovery of new therapeutic agents.
Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry provides powerful tools for accelerating research and guiding experimental work. Applying these methods to this compound can provide deep insights and predict its behavior.
Predictive Reactivity Models: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the potential energy surfaces of proposed reactions. mdpi.com This can help predict the feasibility of the unconventional reactivity modes discussed in section 8.2, identify reaction barriers, and rationalize selectivity.
In Silico Design of Catalysts and Materials: Computational screening can be used to predict the properties of hypothetical metal complexes or MOFs incorporating the compound as a ligand or linker. This allows for the rational design of materials with desired electronic, steric, and catalytic properties before committing to laboratory synthesis. In silico analysis has been successfully used to evaluate the binding patterns and stability of related compounds targeting biological receptors. nih.gov
Property Prediction: Advanced computational models can predict a range of physicochemical properties, such as acidity (pKa), solubility, and electronic structure. These predictions can guide the design of derivatives for specific applications, for instance, in drug development or materials science. smolecule.com
A summary of computational approaches and their potential applications is provided in the table below.
| Computational Method | Application for this compound | Research Goal |
| Density Functional Theory (DFT) | Calculate electronic structure, reaction energetics, and spectroscopic properties. | Understand and predict reactivity, rationalize experimental outcomes. mdpi.com |
| Molecular Docking | Simulate the binding of derivatives to biological targets (e.g., enzymes, receptors). | Guide the design of new potential therapeutic agents. nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule in solution or within a larger assembly (e.g., MOF, polymer). | Understand conformational preferences and interactions with the environment. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with chemical or biological activity. | Predict the properties of unsynthesized derivatives and prioritize synthetic targets. |
Conclusion
Synthesis of Key Academic Contributions and Findings
While direct academic research focusing exclusively on 4-(Aminomethyl)-3-chloro-benzoic acid is limited, its scientific value is clearly established through the extensive literature on related bifunctional and halogenated chemical building blocks. The key finding is that its pre-functionalized, trifunctional nature makes it an advanced intermediate. It offers chemists a scaffold with three orthogonal points for chemical modification: the amine, the carboxylic acid, and the chloro-substituted ring. This structure is a testament to the principle of modular synthesis, allowing for the efficient construction of complex target molecules that would otherwise require more protracted synthetic sequences. researchgate.net
Broader Implications for Organic Chemistry and Related Disciplines
The existence and availability of compounds like this compound have significant implications for chemical research and development. In medicinal chemistry, halogenated building blocks are crucial for modulating the pharmacological profiles of drug candidates, including their lipophilicity, metabolic stability, and binding interactions. mdpi.com This compound serves as a prime example of a "privileged scaffold" derivative—a molecular framework that can be systematically modified to generate libraries of compounds for biological screening. Its structure, combining features of an unnatural amino acid and a halogenated aromatic, places it at the intersection of peptide chemistry, drug discovery, and materials science, highlighting the continuing demand for complex, purpose-built chemical synthons. sigmaaldrich.comannexechem.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Aminomethyl)-3-chloro-benzoic acid, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:
- Chlorination : Introducing the chloro group at the 3-position via electrophilic substitution using Cl2 or SO2Cl2 under controlled temperature (e.g., 0–5°C) to avoid over-chlorination .
- Aminomethylation : Coupling an aminomethyl group at the 4-position using reductive amination (e.g., NaBH4 or Pd/C catalysis) .
- Critical Parameters : Reaction pH (optimized at 7–8 for amination), solvent polarity (e.g., DMF for solubility), and purification via recrystallization (ethanol/water mixtures) to achieve >98% purity .
Q. What analytical techniques are recommended for confirming structural integrity and purity in research settings?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Retention time and peak symmetry are compared against reference standards .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chloro and aminomethyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> at m/z 200.04 (calculated for C8H8ClNO2) .
Advanced Research Questions
Q. How does this compound interact with urokinase-type plasminogen activator (uPA), and what methodologies are used to study these interactions?
- Methodological Answer :
- Structural Studies : X-ray crystallography (PDB ID: 3KGP) reveals hydrogen bonding between the aminomethyl group and uPA’s Ser195 residue, critical for competitive inhibition .
- Molecular Dynamics (MD) : AMBER force fields parameterize the ligand-protein complex to simulate binding stability. Simulations (100 ns) analyze RMSD fluctuations (<2 Å) and binding free energy (MM-PBSA) .
- Enzymatic Assays : Kinetic inhibition is measured via fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to determine IC50 values .
Q. What structural modifications enhance the antimicrobial activity of this compound, and how are these evaluated?
- Methodological Answer :
- Derivatization Strategies :
- Side Chain Elongation : Adding alkyl groups (e.g., propyl) to the aminomethyl moiety improves membrane permeability, tested via logP calculations .
- Halogen Substitution : Replacing Cl with Br at the 3-position increases electrophilicity, enhancing activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
- Biological Testing : Broth microdilution assays (CLSI guidelines) quantify MICs. Time-kill curves assess bactericidal vs. bacteriostatic effects .
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate bioavailability (Lipinski’s Rule of 5), blood-brain barrier permeability (logBB < 0.3), and CYP450 inhibition .
- Docking Studies : AutoDock Vina screens derivatives against target enzymes (e.g., DHFR for antifolate activity). Binding poses with ΔG < -7 kcal/mol are prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
